4-Fluoro-2,3,5,6-tetramethyl-phenylamine

Description

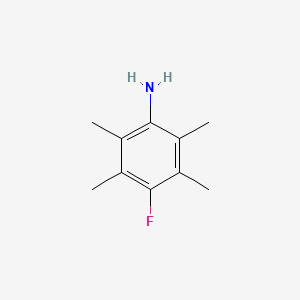

4-Fluoro-2,3,5,6-tetramethyl-phenylamine is a fluorinated aromatic amine with a methyl-substituted benzene core. Its structure features a fluorine atom at the para position and methyl groups at the 2, 3, 5, and 6 positions of the aromatic ring. The compound’s molecular formula is C₁₀H₁₃FN, with a molecular weight of 166.22 g/mol (calculated).

Properties

CAS No. |

2925-03-3 |

|---|---|

Molecular Formula |

C10H14FN |

Molecular Weight |

167.22 g/mol |

IUPAC Name |

4-fluoro-2,3,5,6-tetramethylaniline |

InChI |

InChI=1S/C10H14FN/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H2,1-4H3 |

InChI Key |

OTZXMVFEAZECDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3,5,6-tetramethyl-phenylamine typically involves the introduction of a fluorine atom and methyl groups onto a phenylamine backbone. One common method is through a multi-step process that includes halogenation and methylation reactions. For instance, starting with a phenylamine, selective fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Subsequent methylation can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3,5,6-tetramethyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: The fluorine atom and methyl groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides (R-X).

Major Products Formed:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

4-Fluoro-2,3,5,6-tetramethyl-phenylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those requiring fluorinated aromatic structures.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3,5,6-tetramethyl-phenylamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. In medicinal chemistry, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-Fluoro-2,6-dimethylaniline

Molecular Formula: C₈H₁₀FN (MW: 139.17 g/mol) . Key Differences:

- Solubility : Lower molecular weight and fewer methyl groups may increase solubility in polar solvents compared to the tetramethyl derivative.

- Applications : Used as a precursor in agrochemical synthesis, whereas the tetramethyl variant’s bulkier structure may favor applications requiring steric stabilization (e.g., ligand design).

2-(4-Fluoro-2,5-dimethoxyphenyl)-1-aminoethane (2C-F)

Structure: Contains methoxy groups at positions 2 and 5 and a fluorine at position 4, with an ethylamine side chain . Molecular Formula: C₁₀H₁₃FNO₂ (MW: 198.22 g/mol). Key Differences:

- Functional Groups: Methoxy groups are electron-donating, altering electronic properties compared to methyl groups.

- Reactivity : Methoxy groups direct electrophilic substitution to specific positions, whereas methyl groups in the tetramethyl compound provide steric shielding.

4-Fluoro-2,6-dinitroanisole

Structure : Features nitro groups at positions 2 and 6, a methoxy group at position 4, and fluorine at position 4 .

Molecular Formula : C₇H₅FN₂O₅ (MW: 228.13 g/mol).

Key Differences :

- Electron Effects : Nitro groups are strongly electron-withdrawing, deactivating the aromatic ring and reducing nucleophilicity. In contrast, methyl groups in the tetramethyl compound are weakly electron-donating.

- Applications : Nitro derivatives are often intermediates in explosive or dye synthesis, whereas the tetramethyl-phenylamine is more suited for pharmaceutical intermediates.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Common Applications |

|---|---|---|---|---|---|

| 4-Fluoro-2,3,5,6-tetramethyl-phenylamine | C₁₀H₁₃FN | 166.22 | 4-F, 2,3,5,6-CH₃ | Sterically hindered amine | Pharmaceutical intermediates, ligands |

| 4-Fluoro-2,6-dimethylaniline | C₈H₁₀FN | 139.17 | 4-F, 2,6-CH₃ | Moderate reactivity | Agrochemical synthesis |

| 2C-F | C₁₀H₁₃FNO₂ | 198.22 | 4-F, 2,5-OCH₃, ethylamine | Psychoactive potential | Research chemicals |

| 4-Fluoro-2,6-dinitroanisole | C₇H₅FN₂O₅ | 228.13 | 4-F, 2,6-NO₂, 4-OCH₃ | Electrophilic deactivation | Explosives, dyes |

Research Findings and Trends

- Steric Influence : The tetramethyl substitution in this compound significantly reduces nucleophilic attack at the amine group, making it less reactive than its dimethyl counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.